molecular formula C16H24N2O4 B1670378 地醋洛尔 CAS No. 22568-64-5

地醋洛尔

货号: B1670378
CAS 编号: 22568-64-5
分子量: 308.37 g/mol
InChI 键: AWOGXJOBNAWQSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diacetolol is a chemical compound that serves as the primary metabolite of acebutolol. It is known for its role as a beta-adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters on beta receptors, primarily affecting the cardiovascular system. Diacetolol is used as an anti-arrhythmic agent and has applications in treating hypertension and angina pectoris .

科学研究应用

二醋洛尔有几个科学研究应用,包括:

    化学: 用作研究β-肾上腺素能受体拮抗剂的参考化合物。

    生物学: 研究其对细胞信号通路和受体相互作用的影响。

    医学: 应用于心血管疾病的治疗,特别是在管理心律失常和高血压方面。

    工业: 用于开发新的药物制剂和药物递送系统

作用机制

二醋洛尔通过选择性阻断β-1肾上腺素能受体发挥作用。这种作用抑制肾上腺素和去甲肾上腺素等神经递质的结合,导致心率和血压下降。分子靶点包括位于心脏和血管平滑肌的β-1受体。 参与其作用机制的途径包括抑制环腺苷酸(cAMP)的产生,以及随后钙离子流入的减少,最终降低心脏收缩力和氧气需求 .

生化分析

Biochemical Properties

Diacetolol functions as a beta-adrenergic receptor antagonist, specifically targeting beta-1 adrenergic receptors . It interacts with these receptors by blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine, thereby reducing heart rate and blood pressure. The interaction between diacetolol and beta-1 adrenergic receptors is competitive and reversible, which is crucial for its therapeutic effects in cardiovascular diseases .

Cellular Effects

Diacetolol influences various cellular processes, particularly in cardiac cells. By blocking beta-1 adrenergic receptors, diacetolol reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate . This reduction in calcium influx also affects cell signaling pathways, gene expression, and cellular metabolism. Diacetolol’s impact on these cellular processes helps in managing conditions like hypertension and arrhythmias .

Molecular Mechanism

At the molecular level, diacetolol exerts its effects by binding to beta-1 adrenergic receptors on the surface of cardiac cells . This binding inhibits the activation of adenylate cyclase, which in turn reduces the production of cyclic AMP (cAMP). Lower cAMP levels result in decreased activation of protein kinase A (PKA), leading to reduced phosphorylation of target proteins involved in calcium handling and myocardial contractility . This cascade of molecular events underlies the therapeutic effects of diacetolol in reducing heart rate and blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diacetolol have been observed to change over time. Diacetolol is relatively stable, with a half-life of approximately 8-13 hours . Over extended periods, diacetolol maintains its efficacy in reducing heart rate and blood pressure, although its effects may diminish with prolonged use due to potential receptor desensitization . Studies have shown that diacetolol remains effective in both in vitro and in vivo settings, with consistent pharmacological activity over time .

Dosage Effects in Animal Models

In animal models, the effects of diacetolol vary with different dosages. At lower doses, diacetolol effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, diacetolol may cause bradycardia, hypotension, and other cardiovascular complications . Threshold effects have been observed, where the therapeutic benefits of diacetolol plateau beyond a certain dosage, and further increases in dosage do not enhance its efficacy but rather increase the risk of adverse effects .

Metabolic Pathways

Diacetolol is primarily metabolized in the liver through hydrolysis of the amide group to form an amine metabolite, which is then conjugated to diacetolol . A minor metabolic pathway involves the reduction of the acetyl moiety . These metabolic processes are facilitated by enzymes such as cytochrome P450 (CYP) isoforms and carboxylesterases . The metabolites of diacetolol are excreted primarily through the kidneys .

Transport and Distribution

Diacetolol is distributed throughout the body, with a particular affinity for cardiac tissues . It readily crosses the placenta and can accumulate in the fetus . Diacetolol is also distributed into breast milk at concentrations higher than those in maternal plasma . The transport of diacetolol within cells is facilitated by specific transporters and binding proteins that ensure its effective localization to target tissues .

Subcellular Localization

Within cells, diacetolol is primarily localized to the plasma membrane, where it interacts with beta-1 adrenergic receptors . This subcellular localization is crucial for its function as a beta-blocker. Diacetolol may also be found in other cellular compartments, such as the cytosol, where it can exert additional effects on cellular signaling pathways . Post-translational modifications and targeting signals play a role in directing diacetolol to specific subcellular locations .

准备方法

合成路线及反应条件

二醋洛尔可以通过醋丁洛尔的代谢转化合成。该过程涉及醋丁洛尔的乙酰化,导致二醋洛尔的形成。反应条件通常包括使用乙酸酐作为乙酰化剂和合适的溶剂,如二氯甲烷。 反应在受控的温度和pH条件下进行,以确保获得所需的产物 .

工业生产方法

在工业环境中,二醋洛尔的生产涉及使用类似的乙酰化反应进行大规模合成。该过程针对高产率和高纯度进行了优化,通常采用先进的技术,例如连续流反应器和自动化控制系统,以保持一致的反应条件。 最终产物通过结晶和过滤方法进行纯化,以达到所需的药用级 .

化学反应分析

反应类型

二醋洛尔经历了几种类型的化学反应,包括:

常见试剂和条件

形成的主要产物

从这些反应中形成的主要产物包括二醋洛尔的各种代谢产物和衍生物,它们可能具有不同的药理特性和应用 .

相似化合物的比较

类似化合物

二醋洛尔的独特性

二醋洛尔在其对β-1受体的选择性作用及其作为醋丁洛尔代谢产物的作用方面是独一无二的。与醋丁洛尔相比,它具有更长的半衰期,提供更持久的治疗效果。 此外,二醋洛尔独特的药代动力学特征使其适用于需要持续β-阻滞且副作用最小的患者 .

属性

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGXJOBNAWQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865421
Record name (+/-)-Diacetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-64-5
Record name Diacetolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Diacetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACETOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacetolol
Reactant of Route 2
Reactant of Route 2
Diacetolol
Reactant of Route 3
Reactant of Route 3
Diacetolol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diacetolol
Reactant of Route 5
Reactant of Route 5
Diacetolol
Reactant of Route 6
Reactant of Route 6
Diacetolol
Customer
Q & A

Q1: How does diacetolol exert its beta-blocking effect?

A: Diacetolol, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]

Q2: What are the downstream effects of diacetolol's interaction with beta-adrenergic receptors?

A: By blocking beta-1 receptors in the heart, diacetolol reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]

Q3: What is the primary route of diacetolol elimination?

A: Renal excretion is the primary route of elimination for diacetolol. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between diacetolol half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]

Q4: How does the presence of liver disease impact the pharmacokinetics of diacetolol?

A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of diacetolol. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []

Q5: Does grapefruit juice interact with diacetolol?

A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of diacetolol. [] This interaction is unlikely to be clinically significant for most patients. []

Q6: How does the pharmacokinetic profile of diacetolol compare to acebutolol?

A: Diacetolol exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by diacetolol as it is a metabolite. [, , ]

Q7: Does age affect the pharmacokinetics of diacetolol?

A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and diacetolol compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]

Q8: How does the structure of diacetolol contribute to its beta-blocking activity?

A: Although specific SAR studies for diacetolol are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for diacetolol's pharmacological activity.

Q9: Is there evidence of diacetolol's interaction with drug transporters like P-glycoprotein (P-gp)?

A: Data suggests that diacetolol possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.

Q10: What is the clinical significance of diacetolol's beta-blocking activity?

A: Diacetolol's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []

Q11: Are there any specific considerations regarding diacetolol use in pregnant or breastfeeding women?

A: Case studies demonstrate that diacetolol can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。